3-Bromo-1-methylquinolin-1-ium;bromide

Description

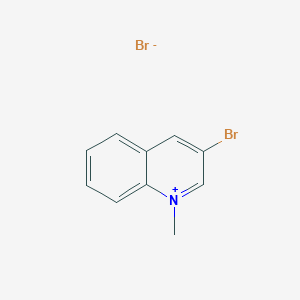

3-Bromo-1-methylquinolin-1-ium;bromide is a quaternary ammonium salt derived from the quinoline scaffold, featuring a bromine substituent at position 3, a methyl group at position 1, and a bromide counterion. Its molecular formula is C₁₀H₉Br₂N, with a molecular weight of 295.00 g/mol. The compound’s structure combines aromaticity with ionic character, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-bromo-1-methylquinolin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN.BrH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVBLUOGZNMVHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)Br.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Brominated Quinolinium Salts

Sepantronium Bromide (YM-155)

- Structure: A brominated quinolinium derivative (C₂₀H₁₉BrN₄O₃) with additional methyl ether and cyclohexenyl groups.

- Bioactivity: In vitro: Inhibits survivin protein expression (IC₅₀ = 0.54 nM) in prostate cancer cells (PC-3, PPC-1) . In vivo: Shows 80% tumor growth inhibition (TGI) in PC-3 xenografts at 5 mg/kg and synergistic effects with γ-radiation in lung cancer models .

- Pharmacokinetics : High tumor tissue distribution and stable hemodynamic profiles in mice .

- Key Difference: Sepantronium has a more complex structure with extended substituents, enhancing its target specificity compared to the simpler 3-Bromo-1-methylquinolin-1-ium;bromide.

Table 1: Brominated Quinolinium Salts Comparison

| Property | This compound | Sepantronium Bromide |

|---|---|---|

| Molecular Formula | C₁₀H₉Br₂N | C₂₀H₁₉BrN₄O₃ |

| Molecular Weight (g/mol) | 295.00 | 443.29 |

| Key Substituents | Br (C3), CH₃ (C1) | Br, OCH₃, cyclohexenyl |

| Bioactivity (IC₅₀) | Not reported | 0.54 nM (survivin) |

| Applications | Research (inferred) | Anticancer therapy |

Neutral Brominated Quinolines

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Structure: Neutral quinoline derivative with bromine at position 6 and a difluoromethylphenylamine group at position 3.

- Synthesis: Prepared via one-step reflux of 6-bromo-4-chloroquinoline with aniline derivatives (83% yield) .

- Applications: Explored in antibacterial and kinase inhibition studies due to halogen-quinoline interactions .

6-Bromo-1-((triazolyl)methyl)-4-methylquinolin-2(1H)-one

- Structure : Bromine at position 6, methyl at position 4, and a triazole-methyl group.

- Bioactivity : Antibacterial activity against Gram-positive bacteria (MIC = 1–4 µg/mL) .

- Key Difference: Neutral quinolines lack the ionic solubility of quinolinium salts, limiting their tissue penetration compared to charged analogs.

Table 2: Neutral Brominated Quinolines Comparison

| Property | This compound | 6-Bromo-N-(difluoromethylphenyl)quinolin-4-amine |

|---|---|---|

| Charge | Cationic (+1) | Neutral |

| Bromine Position | C3 | C6 |

| Solubility | High (ionic character) | Moderate (organic solvents) |

| Key Applications | Anticancer (inferred) | Antibacterial, kinase inhibition |

Inorganic Bromides (Counterion Context)

Zinc Bromide (ZnBr₂) and Sodium Bromide (NaBr)

- Role: Bromide ions in inorganic salts (e.g., ZnBr₂, NaBr) enhance electrolyte conductivity and stabilize ionic compounds .

- Key Difference: Inorganic bromides lack the aromatic pharmacophore of quinolinium salts, limiting their direct biological relevance but highlighting the bromide counterion’s role in solubility and stability.

Other Brominated Heterocycles

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Acetonitrile (CH₃CN) is preferred due to its high polarity, which stabilizes ionic intermediates.

-

Temperature : Elevated temperatures (~90°C) enhance reaction kinetics, achieving >85% yields for analogous compounds.

-

Scale : Gram-scale synthesis (5 mmol) is feasible, as demonstrated for 2-methyl-4-phenylisoquinolin-2-ium iodide.

Table 1: Quaternization of 3-Bromoquinoline with Methyl Bromide

| Parameter | Value/Detail | Source |

|---|---|---|

| Reactants | 3-Bromoquinoline, CH₃Br | |

| Solvent | CH₃CN (15 mL per 5 mmol) | |

| Temperature | 90°C, 12 hours | |

| Yield | 74–89% (isolated) | |

| Purification | Precipitation with ethyl acetate |

Bromination of 1-Methylquinolin-1-ium Salts

Alternative approaches involve brominating pre-formed 1-methylquinolin-1-ium salts. This method is advantageous when starting from readily available quinoline derivatives.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS in tetrahydrofuran (THF) under blue LED irradiation (20 W) introduces bromine at the 3-position of the quinoline ring. For example, 4-bromo-2-propylisoquinolin-1(2H)-one was synthesized using NBS (3 equiv), Cs₂CO₃ (4 equiv), and THF at 50°C.

Key Observations:

Table 2: Bromination of 1-Methylquinolin-1-ium Bromide with NBS

Direct Bromination with Molecular Bromine (Br₂)

Br₂ in dichloroethane (DCE) with Cs₂CO₃ (8 equiv) at room temperature provides an alternative pathway. This method yielded 4-iodoisoquinolinones in 69% yield under analogous conditions, suggesting potential adaptability for bromination.

Counterion Exchange Strategies

For bromide salts, anion metathesis from iodide precursors is common. For instance, 1-methylquinolin-1-ium iodide reacts with AgBF₄ in ethanol to form the tetrafluoroborate salt. Similarly, treating 3-bromo-1-methylquinolin-1-ium iodide with AgBr could yield the target bromide.

Table 3: Counterion Exchange for 3-Bromo-1-methylquinolin-1-ium Bromide

| Parameter | Value/Detail | Source |

|---|---|---|

| Precursor | 3-Bromo-1-methylquinolin-1-ium iodide | |

| Reagent | AgBr (1 equiv) | |

| Solvent | Ethanol (10 mL per 1 mmol) | |

| Reaction Time | 30 minutes, room temperature |

Spectroscopic Characterization and Validation

Successful synthesis requires validation via NMR, HRMS, and elemental analysis. For example:

-

¹H NMR : Quinolinium protons appear as singlets near δ 10.0–10.5 ppm.

-

HRMS : Molecular ion peaks match calculated [M+H]+ values within 0.5 ppm error.

Challenges and Mitigation Strategies

-

Regioselectivity : Bromination at the 3-position competes with 4- and 6-positions. Directed ortho-metalation or steric hindrance strategies may improve selectivity.

-

Yield Optimization : Catalytic additives (e.g., I₂) or microwave irradiation could enhance efficiency.

-

Purification : Column chromatography (SiO₂, petroleum ether/ethyl acetate) resolves byproducts .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Bromo-1-methylquinolin-1-ium bromide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves quaternization of 3-bromoquinoline with methyl bromide or a methylating agent (e.g., methyl triflate) in a polar aprotic solvent (e.g., acetonitrile) under reflux. Critical parameters include reaction temperature (60–80°C), stoichiometric excess of the methylating agent, and inert atmosphere to prevent side reactions. Purification is achieved via recrystallization from ethanol/water mixtures, monitored by thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. How is the molecular structure of 3-Bromo-1-methylquinolin-1-ium bromide confirmed?

- Methodological Answer :

- Spectroscopy : H and C NMR confirm the quinolinium core and methyl group. For example, the methyl group attached to N1 appears as a singlet at ~4.5 ppm in H NMR .

- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak ([M-Br]) to verify the molecular formula.

- Elemental Analysis : Bromide content is validated via ion chromatography (detection limit: 0.10 mg/L) or automated fluorescein methods, with paired t-tests confirming accuracy () .

Q. What analytical methods are used to quantify bromide content and assess purity?

- Methodological Answer :

- Ion Chromatography : A suppressor-based system with a conductivity detector separates Br from Cl. Optimal resolution is achieved using a carbonate/bicarbonate eluent (e.g., 3.5 mM NaCO/1.0 mM NaHCO) .

- Capillary Electrophoresis : Direct UV detection at 200 nm resolves Br in high-chloride matrices by exploiting differences in ion mobility. Buffer co-ions (e.g., chromate) enhance separation efficiency .

Advanced Research Questions

Q. How is SHELX software applied to refine the crystal structure of brominated quinolinium derivatives?

- Methodological Answer : X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) are processed with SHELXL for structure solution and refinement. Challenges include handling twinning (common in ionic crystals) and optimizing displacement parameters for bromine atoms. For example, related compounds like bis(quinolinium) tetrabromidomanganate(II) crystallize in triclinic with unit cell parameters Å, Å, Å. Residual electron density maps guide hydrogen atom placement .

Q. What mechanistic insights explain the regioselectivity of bromination in quinolinium systems?

- Methodological Answer : Bromination at the 3-position is governed by electrophilic aromatic substitution (EAS) directed by the electron-deficient quinolinium core. Computational studies (DFT) reveal lower activation energy for bromination at C3 due to resonance stabilization of the intermediate carbocation. Experimental validation involves competitive reactions with deuterated analogs and kinetic isotope effect analysis .

Q. How does environmental pH affect the stability of 3-Bromo-1-methylquinolin-1-ium bromide?

- Methodological Answer : Stability studies use accelerated degradation testing (40–60°C, 75% RH) with HPLC monitoring. Under acidic conditions (pH < 3), hydrolysis of the N-methyl bond occurs, yielding 3-bromoquinoline and methyl bromide. Alkaline conditions (pH > 10) promote debromination, detected via ion chromatography. Degradation pathways are modeled using Arrhenius plots to predict shelf life .

Q. How do structural modifications (e.g., bromine position) alter the reactivity of quinolinium salts?

- Methodological Answer : Comparative studies with 6-bromo and 8-bromo analogs reveal that bromine at C3 enhances electrophilicity due to increased positive charge density at N1 (measured via N NMR). Reactivity in Suzuki-Miyaura coupling is reduced compared to non-quaternized analogs, requiring Pd(OAc)/XPhos catalysts and elevated temperatures (100–120°C) .

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Correlates H signals with C and long-range couplings to confirm substituent positions. For example, HMBC cross-peaks between the methyl group (δ 4.5 ppm) and C2/C9 confirm N-methylation .

- X-ray Photoelectron Spectroscopy (XPS) : Differentiates bromide counterions from covalent bromine via Br 3d binding energies (Br: ~68 eV; C-Br: ~70 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.